![molecular formula C14H8ClF3N2O2S B2650999 1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 2061249-01-0](/img/structure/B2650999.png)

1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

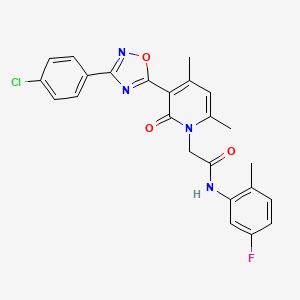

The compound “1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains a trifluoromethyl group (-CF3), which is often used in pharmaceutical and materials chemistry .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Reactions

A study by Padwa, Sheehan, and Straub (1999) introduced a method for synthesizing highly substituted 2(1H)-pyridones using 1-(Benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one, showcasing the compound's role in generating complex molecular structures with potential biological activities Padwa, Sheehan, & Straub, 1999.

Novel Compound Classes

Gao and Lam (2008) documented the synthesis of new compound classes, triazolo[4,5-b]pyridin-5-ones, and pyrrolo[3,4-b]pyridin-2-ones, from 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one derivatives, highlighting the versatility of the core structure in creating diverse chemical entities Gao & Lam, 2008.

Glycosyl Triflate Formation

Crich and Smith (2001) demonstrated the efficacy of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride in converting thioglycosides to glycosyl triflates, a crucial step in glycosidic linkage formation. This research underscores the compound's utility in carbohydrate chemistry Crich & Smith, 2001.

Carbonic Anhydrase Inhibitors

A study by Balandis et al. (2020) synthesized chlorinated pyrrolidinone-bearing benzenesulfonamides as inhibitors of human carbonic anhydrases, which are involved in various physiological processes including respiration and acid-base balance. This highlights the potential of derivatives of the compound in developing new therapeutic agents Balandis et al., 2020.

Conductive Properties of Polymers

The synthesis of star-shaped pyrrole-fused tetrathiafulvalene oligomers by Takase et al. (2011) and their examination for redox, self-assembling, and conductive properties demonstrate the compound's relevance in materials science, particularly in the development of conductive polymers Takase et al., 2011.

Anticancer and Antimalarial Activities

Taslimi et al. (2020) explored 1-arylsuphonylpyrazole derivatives for their anticancer effects, offering insights into the compound's applicability in medicinal chemistry to develop novel anticancer agents Taslimi et al., 2020. Similarly, Silva et al. (2016) synthesized pyrazolopyridine-sulfonamide derivatives with activity against Plasmodium falciparum, indicating the potential in antimalarial drug development Silva et al., 2016.

Safety and Hazards

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O2S/c15-12-8-20(23(21,22)10-4-2-1-3-5-10)13-11(12)6-9(7-19-13)14(16,17)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNINOJFYFHGNKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2650917.png)

![N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2650924.png)

![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2650930.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)

![N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2650936.png)

![N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2650938.png)